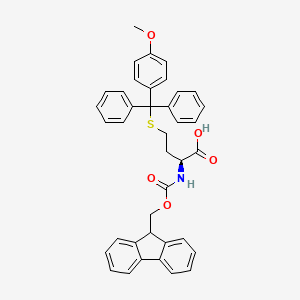

Fmoc-L-HCys(Mmt)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

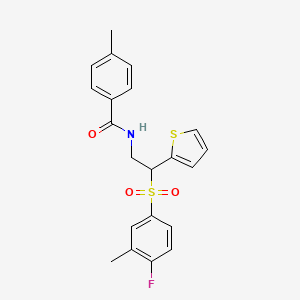

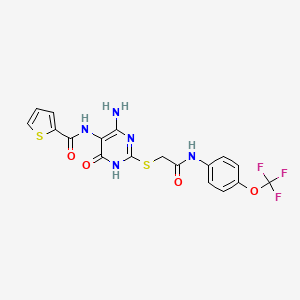

“Fmoc-L-HCys(Mmt)-OH” is an amino acid-based chemical compound derived from cysteine . It is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-L-cysteine . It is widely utilized in scientific research, with applications spanning peptide and protein synthesis, synthetic organic chemistry, drug-like molecule preparation, and biopharmaceutical production .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc SPPS (Solid Phase Peptide Synthesis) . The trityl group is particularly recommended for routine synthesis of cysteinyl peptide containing free thiol groups, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .Molecular Structure Analysis

The molecular formula of “this compound” is C38H33NO5S . Its molecular weight is 615.73 .Chemical Reactions Analysis

“this compound” safeguards the cysteine residue from undesired side reactions during peptide and protein synthesis . It is used in the synthesis of peptides containing Cys, which can exist in either reduced (sulfhydryl) or oxidized inter/intra chain disulfide bonded forms .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Fmoc-L-HCys(Mmt)-OH se utiliza en la síntesis de péptidos. El grupo Fmoc se utiliza como grupo protector temporal para el grupo amino durante la síntesis de péptidos . Se puede eliminar en condiciones básicas suaves, lo que permite la adición secuencial de aminoácidos en la síntesis de péptidos en fase sólida .

Semisíntesis de Proteínas

El compuesto también se utiliza en la semisíntesis de proteínas, un método que combina la síntesis tradicional de péptidos con la tecnología de ADN recombinante. Este enfoque permite la incorporación de aminoácidos no naturales o modificaciones postraduccionales en proteínas .

Marcado de Proteínas

This compound se puede utilizar para el marcado de proteínas in vitro e in vivo. El grupo Mmt se puede eliminar selectivamente en condiciones ácidas suaves, revelando un grupo tiol libre que puede reaccionar con una variedad de etiquetas .

Capacidad de Gelificación

Se sintetizó una serie de peptidomiméticos simétricos basados en ciclo (L-Lys-L-Lys)s modificados con cisteína, y su capacidad de gelificación en disolventes orgánicos estaba dominada por los grupos protectores Fmoc y Trt . Los grupos Fmoc promovieron la formación de organogeles termoreversibles en una serie de disolventes orgánicos .

Autoensamblaje de Organogeladores

Los enlaces de hidrógeno y la apilamiento π-π actúan como fuerzas motrices principales para el autoensamblaje de estos organogeladores . Se dedujo una estructura secundaria de giro β para el organogel en virtud de las mediciones de difracción de rayos X, FT-IR y dicroísmo circular (CD) .

Desarrollo de Peptidomiméticos Bioactivos

This compound se puede utilizar en el desarrollo de peptidomiméticos bioactivos. Estos son compuestos que imitan la actividad biológica de los péptidos pero tienen una estabilidad y biodisponibilidad mejoradas .

Mecanismo De Acción

Target of Action

Fmoc-L-HCys(Mmt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the cysteine thiol group during the synthesis process, facilitating the creation of complex disulfide-rich peptides .

Mode of Action

This compound operates by protecting the cysteine thiol group during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. Once the peptide synthesis is complete, the protecting group can be removed, revealing the original cysteine thiol group .

Biochemical Pathways

The use of this compound in peptide synthesis involves a biochemical pathway known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this pathway by protecting the cysteine thiol group, enabling the synthesis of complex peptides .

Pharmacokinetics

The use of this compound allows for the precise control over the peptide synthesis process, which can influence the final structure and, therefore, the bioavailability of the synthesized peptides .

Result of Action

The use of this compound results in the successful synthesis of complex disulfide-rich peptides . These peptides can have a variety of molecular and cellular effects, depending on their specific amino acid sequence. The precise control over the synthesis process afforded by this compound allows for the creation of peptides with specific desired effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvents used in the peptide synthesis process can impact the effectiveness of the compound .

Direcciones Futuras

The future directions of “Fmoc-L-HCys(Mmt)-OH” could involve its continued use in scientific research, particularly in the field of peptide and protein synthesis . Its role as a protecting group makes it a valuable tool in scientific investigations, offering insights into various aspects of biological processes and molecular interactions .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-HCys(Mmt)-OH participates in biochemical reactions involved in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for further reactions . The unique properties of this compound enable the synthesis of complex disulfide-rich peptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for disulfide bond formation or other reactions .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial for its use in peptide synthesis . It is stable under the conditions used in solid-phase peptide synthesis, allowing for the stepwise assembly of complex peptides . The long-term effects of this compound on cellular function would depend on the nature of the synthesized peptide.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It serves as a building block for the synthesis of complex peptides . The metabolic effects of this compound would depend on the nature of the synthesized peptide.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)/t36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIDVOXNTFAMDB-BHVANESWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)

![2-Amino-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2431287.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)